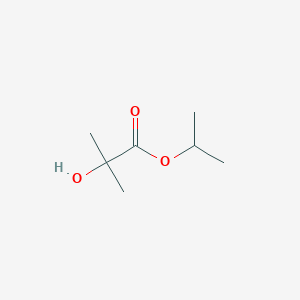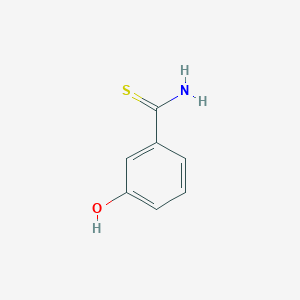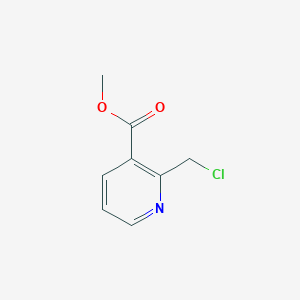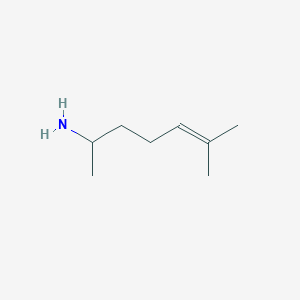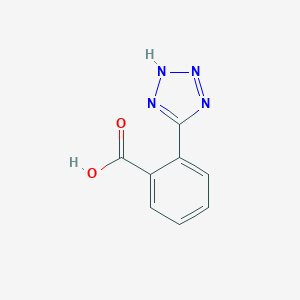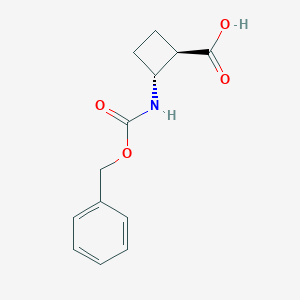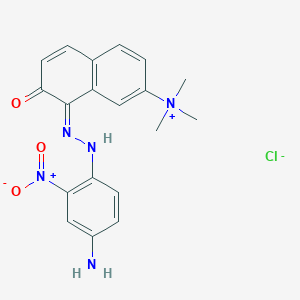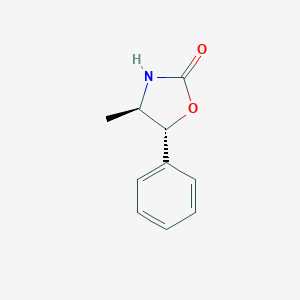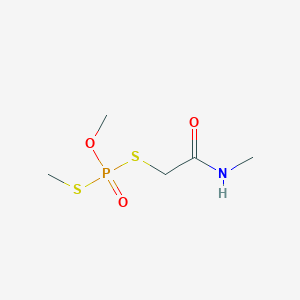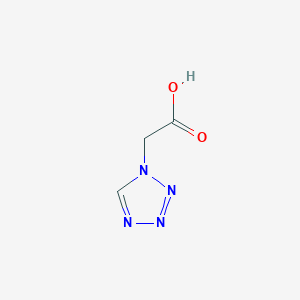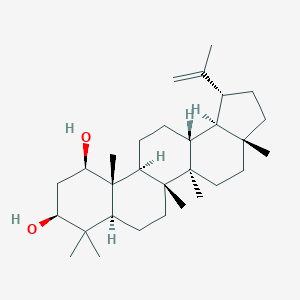
20(29)-Lupene-1beta,3beta-diol
Vue d'ensemble
Description
The description of a compound usually includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, polymeric, etc.).
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and chemical stability.Applications De Recherche Scientifique
Anti-Tumor Properties : Lupane-type triterpenoids, including 20(29)-Lupene-1beta,3beta-diol, have shown potential anti-tumor promoting activity. A study found that these compounds inhibited the activation of the Epstein-Barr virus early antigen and showed strong inhibitory effects in mouse skin tumor promotion tests (Tanaka, Kinouchi, Wada, & Tokuda, 2004).
Anticholinesterase Activity : In a study on Salvia sclareoides, a lupene triterpenetriol closely related to 20(29)-Lupene-1beta,3beta-diol showed significant anticholinesterase activity. This is notable because anticholinesterase agents play a role in treating Alzheimer's disease (Rauter, Branco, Lopes, Justino, Silva, Noronha, Cabrita, Brouard, & Bermejo, 2007).
Antimicrobial Activity : A study of Drypetes inaequalis revealed that triterpenes including 20(29)-Lupene-1beta,3beta-diol showed modest antimicrobial activity against certain bacteria (Awanchiri, Trinh-van-Dufat, Shirri, Dongfack, Nguenang, Boutefnouchet, Fomum, Seguin, Vérité, Tillequin, & Wandji, 2009).
Cytotoxic and Trypanocidal Activities : The compound 20(29)-Lupene-1beta,3beta-diol showed cytotoxicity against certain human tumor cell lines and trypanocidal activity against Trypanosoma cruzi (Rosas, Cordeiro, Campos, Nascimento, Januário, França, Nomizo, Toldo, Albuquerque, & Pereira, 2007).
Antimalarial Agents : Lupeol, a compound closely related to 20(29)-Lupene-1beta,3beta-diol, was used as a scaffold for the synthesis of triterpenoid libraries with potential antimalarial properties (Srinivasan, Srivastava, Pathak, Batra, Raj, Singh, Puri, & Kundu, 2002).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Orientations Futures
This involves identifying areas where further research is needed. It could include potential applications, modifications to improve its properties, or new synthesis methods.
To analyze all relevant papers, one would need to conduct a thorough literature review, which involves searching databases like PubMed, Google Scholar, and others for articles related to the compound. The papers are then analyzed and summarized.
As for the formatting requirement, each of these sections would be a separate paragraph with its own subheading, as per your request. However, please note that the depth and detail of each section would depend on the available information on the compound.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
(1R,3aR,5aR,5bR,7aS,9S,11R,11aR,11bS,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23-,24+,25+,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEUJTWPRYKNNX-AXLUDCLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@@H](C5(C)C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
20(29)-Lupene-1beta,3beta-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



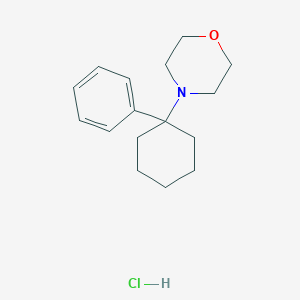
![Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B109162.png)
